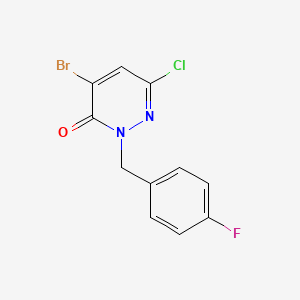
1-Bromo-4-(2-(ethylsulfonyl)ethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-(2-(ethylsulfonyl)ethyl)benzene is an organic compound that belongs to the class of aromatic bromides It consists of a benzene ring substituted with a bromine atom and an ethylsulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-4-(2-(ethylsulfonyl)ethyl)benzene can be synthesized through a multi-step process. One common method involves the bromination of 4-(2-(ethylsulfonyl)ethyl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction typically takes place under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactors equipped with advanced temperature and pressure control systems. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-4-(2-(ethylsulfonyl)ethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding ethylsulfinyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents such as ethanol or water.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Major products are sulfone derivatives.
Reduction: Products include ethylsulfinyl derivatives.
Applications De Recherche Scientifique
1-Bromo-4-(2-(ethylsulfonyl)ethyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of advanced materials with specific properties.
Pharmaceuticals: It is explored for its potential use in the synthesis of pharmaceutical compounds.
Agrochemicals: The compound is investigated for its role in the synthesis of agrochemical products.
Mécanisme D'action
The mechanism of action of 1-Bromo-4-(2-(ethylsulfonyl)ethyl)benzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being an electron-withdrawing group, activates the benzene ring towards nucleophilic substitution reactions. The ethylsulfonyl group can undergo oxidation or reduction, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and conditions employed.
Comparaison Avec Des Composés Similaires
1-Bromo-4-(2-(ethylsulfonyl)ethyl)benzene can be compared with other similar compounds such as:
1-Bromo-4-ethylbenzene: Lacks the ethylsulfonyl group, making it less reactive towards oxidation and reduction reactions.
4-Bromoethylbenzene: Similar structure but different substitution pattern, leading to different reactivity.
1-Bromo-4-(methylsulfonyl)benzene: Contains a methylsulfonyl group instead of an ethylsulfonyl group, affecting its chemical properties and reactivity.
Propriétés
Formule moléculaire |
C10H13BrO2S |
|---|---|
Poids moléculaire |
277.18 g/mol |
Nom IUPAC |
1-bromo-4-(2-ethylsulfonylethyl)benzene |
InChI |
InChI=1S/C10H13BrO2S/c1-2-14(12,13)8-7-9-3-5-10(11)6-4-9/h3-6H,2,7-8H2,1H3 |
Clé InChI |
FYMAPQDGWWFRES-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)CCC1=CC=C(C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


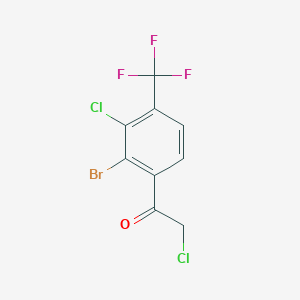
![5-[N-(6-Aminoethyl)-3-E-acrylamido]-2'-deoxy-5'-O-DMT-uridine](/img/structure/B13723263.png)

![Methyl 2-acetyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylate](/img/structure/B13723273.png)
![4-amino-N'-[(1Z)-1-(3-aminophenyl)ethylidene]benzohydrazide](/img/structure/B13723274.png)
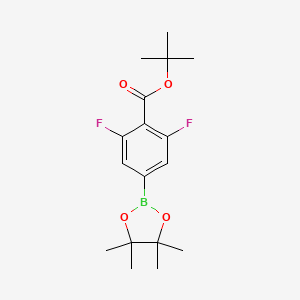
![(1-Cyclopropyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13723284.png)

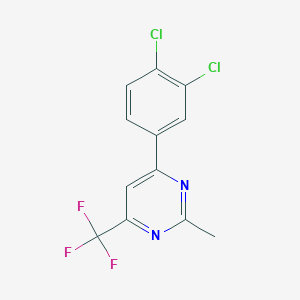
![6-(Benzyloxy)-1-ethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13723305.png)
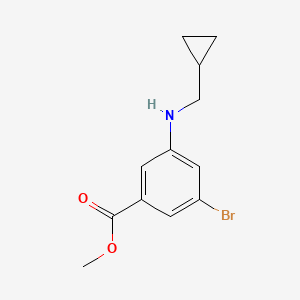
![2,2-Dimethyl-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-propionic acid ethyl ester](/img/structure/B13723316.png)
![6,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13723319.png)
